Lipophilicity (LogP) for ADME Tuning
3-Fluoro-2-iodo-5-methylphenol exhibits a calculated LogP of 3.25 , which is significantly higher than its non-fluorinated analog 2-iodo-5-methylphenol (LogP ~2.3) and its non-methylated analog 3-fluoro-2-iodophenol (LogP ~2.1-2.8) [1]. This increased lipophilicity, driven by the synergistic effect of the iodine, fluorine, and methyl groups, can directly impact compound permeability and distribution in a biological context.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.25 |
| Comparator Or Baseline | 2-Iodo-5-methylphenol: ~2.3 ; 3-Fluoro-2-iodophenol: ~2.1-2.8 [1] |
| Quantified Difference | Higher LogP by 0.95-1.15 units vs. non-fluorinated analog; higher by 0.45-1.15 units vs. non-methylated analog. |
| Conditions | Computed/estimated values; not experimental determination. |
Why This Matters
A LogP value of 3.25 places this compound in an optimal range for central nervous system (CNS) drug candidates and can guide selection when aiming to increase lipophilicity relative to less hydrophobic analogs.
- [1] ChemSrc. (2018). 3-fluoro-2-iodophenol (CAS 863870-85-3) Data Page. View Source
